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Compound of Interest

Compound Name: 1,4-Diphenylbutane

Cat. No.: B089690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-
diphenylbutane, a molecule of interest in various fields of chemical research. The following
sections present key spectral data obtained through Mass Spectrometry (MS), Nuclear
Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols
are provided for each technique, offering a basis for reproducible research and further
investigation.

Spectroscopic Data Summary

The structural elucidation of 1,4-diphenylbutane is supported by a combination of
spectroscopic technigues. The data presented in the following tables has been compiled from
various sources to provide a comprehensive reference.

Mass Spectrometry Data

Mass spectrometry of 1,4-diphenylbutane confirms its molecular weight and provides insights
into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for 1,4-Diphenylbutane
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Parameter Value

Molecular Formula CieHis

Molecular Weight 210.31 g/mol
lonization Mode Electron lonization (EI)
Molecular lon (M) m/z 210

Key Fragmentation Peaks m/z 91, 92

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
1,4-diphenylbutane.

Table 2: *H NMR Spectral Data for 1,4-Diphenylbutane

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.20 m 10H
(CeH5s)
Benzylic protons (-
~2.61 t 4H yiep (
CH2-Ph)
Methylene protons (-
~1.65 m 4H Y P (

CH2-CHz-)

Solvent: CDCIs, Reference: TMS (6 0.00)

Table 3: 3C NMR Spectral Data for 1,4-Diphenylbutane
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Chemical Shift (8) ppm Assighment

~142.5 Aromatic C (quaternary)
~128.4 Aromatic CH

~128.2 Aromatic CH

~125.7 Aromatic CH

~35.8 Benzylic CH2

~31.3 Methylene CH:2

Solvent: CDCIs, Reference: CDCIs (& 77.0)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in 1,4-diphenylbutane, primarily
the aromatic and aliphatic C-H bonds.

Table 4: Infrared (IR) Spectroscopy Data for 1,4-Diphenylbutane

Wavenumber (cm—?) Intensity Assignment
~3080-3030 Medium Aromatic C-H stretch
~2930-2850 Strong Aliphatic C-H stretch
_ Aromatic C=C skeletal

~1600, 1495, 1450 Medium-Strong o

vibrations

C-H out-of-plane bending
~750, 700 Strong

(monosubstituted benzene)

Experimental Protocols

While specific experimental parameters for all the cited data are not exhaustively available in
the referenced literature, the following sections provide detailed, representative methodologies
for the spectroscopic analysis of organic compounds like 1,4-diphenylbutane.
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Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile organic compounds.

Sample Preparation:

« Adilute solution of 1,4-diphenylbutane is prepared in a volatile organic solvent such as
dichloromethane or hexane.

e The typical concentration is in the range of 10-100 pg/mL.[1]
e The sample is filtered to remove any particulate matter before injection.
Instrumentation and Conditions:

o Gas Chromatograph: Equipped with a capillary column suitable for the separation of
aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

« Injector: Splitless injection is commonly used for trace analysis. The injector temperature is
typically set to 250-280 °C.

o Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few
minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

o Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation:

o Approximately 5-10 mg of 1,4-diphenylbutane is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDClz, DMSO-ds).[2]

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain it.

e The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

e Acquisition Parameters:

[¢]

Spectral Width: 0-12 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 8-16, depending on the sample concentration.

e Processing: Fourier transformation, phase correction, and baseline correction are applied.
Chemical shifts are referenced to TMS at 0.00 ppm.

13C NMR Spectroscopy:

e Spectrometer: Operating at a corresponding frequency for 13C (e.g., 101 MHz for a 400 MHz
1H instrument).

e Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
is typically used to simplify the spectrum to singlets for each unique carbon.[3]

e Acquisition Parameters:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b089690?utm_src=pdf-body
https://www.rsc.org/suppdata/cp/c4/c4cp01569j/c4cp01569j1.pdf
https://www.rsc.org/suppdata/cy/c0/c0cy00001a/c0cy00001a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Spectral Width: 0-220 ppm.

(¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds (longer delays may be needed for quantitative analysis).

[¢]

Number of Scans: 128 or more scans are often required due to the low natural abundance
of 13C.[4]

e Processing: Fourier transformation, phase correction, and baseline correction. Chemical
shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a
molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

e ATR is a common and simple method for solid samples. A small amount of solid 1,4-
diphenylbutane is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

e Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

o Spectrometer: A benchtop FTIR spectrometer.

e Light Source: A mid-IR source (e.g., Globar).

o Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT)
detector.

¢ Measurement Range: 4000-400 cm™1,
o Resolution: Typically 4 cm™1,

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Background: A background spectrum of the empty ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
compound like 1,4-diphenylbutane.
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Caption: Workflow for the spectral characterization of 1,4-diphenylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 1,4-
Diphenylbutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089690#1-4-diphenylbutane-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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